(2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid
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Overview
Description
(2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Ph-IAA: A synthetic auxin analog used in plant biology research.
Uniqueness
(2-Methyl-5-phenyl-1h-indol-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
6306-05-4 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(2-methyl-5-phenyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C17H15NO2/c1-11-14(10-17(19)20)15-9-13(7-8-16(15)18-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20) |
InChI Key |
AYEZUNORADUQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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